Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18515023
InChI: InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1
SMILES:
Molecular Formula: C92H148N4O16Rh2S4
Molecular Weight: 1900.3 g/mol

Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)

CAS No.:

Cat. No.: VC18515023

Molecular Formula: C92H148N4O16Rh2S4

Molecular Weight: 1900.3 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) -

Specification

Molecular Formula C92H148N4O16Rh2S4
Molecular Weight 1900.3 g/mol
IUPAC Name (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
Standard InChI InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1
Standard InChI Key IGTBJBHOQXYDMM-JOECBHQBSA-N
Isomeric SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh]
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]

Introduction

Structural and Synthetic Characterization of Rh₂(S-DOSP)₄

Molecular Architecture

Rh₂(S-DOSP)₄ features a dirhodium(II) core bridged by four (S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato ligands. Each rhodium atom adopts a square-planar geometry, with the ligands arranged in a paddlewheel configuration . The prolinato ligands contribute chirality, while the dodecylphenylsulfonyl groups enhance solubility in nonpolar solvents, facilitating catalytic activity in organic media . The molecular formula is C₉₂H₁₄₈N₄O₁₆Rh₂S₄, with a molecular weight of 1,900.3 g/mol .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number179162-34-6
Molecular Weight1,900.3 g/mol
SolubilityOrganic solvents (e.g., CH₂Cl₂)
Enantiomeric Purity≥95%

Synthesis and Ligand Design

The synthesis involves reacting dirhodium(II) tetraacetate with (S)-(-)-N-(p-dodecylphenylsulfonyl)proline under basic conditions . The dodecyl chains on the phenylsulfonyl groups prevent aggregation and improve catalyst longevity by mitigating oxidative degradation . This design contrasts with simpler dirhodium prolinates, which lack such steric protection .

Mechanistic Insights into Catalytic Activity

Dirhodium Core Reactivity

The Rh₂⁴+ core activates diazo compounds (e.g., vinyldiazoacetates) to generate electrophilic metal-carbene intermediates . These carbenes undergo cyclopropanation via a concerted [2+1] mechanism or C–H insertion via a stepwise pathway . The prolinato ligands’ chiral environment induces asymmetric induction by sterically shielding one face of the carbene .

Ligand-Induced Stereocontrol

The (S)-prolinato ligands create a chiral pocket around the rhodium center, enabling enantioselectivities exceeding 90% ee in cyclopropanation and C–H functionalization . For example, in styrene cyclopropanation, Rh₂(S-DOSP)₄ achieves 98% ee, outperforming other dirhodium catalysts like Rh₂(S-PTAD)₄ .

Applications in Asymmetric Synthesis

Cyclopropanation Reactions

Rh₂(S-DOSP)₄ excels in intermolecular cyclopropanation of alkenes with vinyldiazoacetates. A notable application is the synthesis of (+)-barekoxide and (-)-barekol, terpene natural products containing seven-membered carbocycles . The reaction proceeds via cyclopropanation followed by a Cope rearrangement, affording enantiomerically pure products .

Table 2: Enantioselectivity in Cyclopropanation

SubstrateProduct EE (%)ConditionsSource
Styrene + 798Rh₂(S-DOSP)₄, CH₂Cl₂
Adamantane + 1290Rh₂(S-DOSP)₄, THF

C–H Functionalization

The catalyst enables site-selective C–H insertion into unactivated hydrocarbons. For instance, phenyldiazoacetate reacts with adamantane to yield tertiary C–H insertion products with 90% ee . This reactivity is pivotal for functionalizing inert C–H bonds in complex molecules.

Aziridination and Beyond

Recent studies highlight Rh₂(S-DOSP)₄’s utility in aziridination, forming three-membered nitrogen heterocycles with high stereocontrol. Expanding its scope, researchers have applied it to ylide formations and [4+3] cycloadditions, underscoring its versatility .

Comparative Analysis with Related Catalysts

Dirhodium Prolinates vs. Phosphine Complexes

Unlike phosphine-ligated rhodium catalysts, Rh₂(S-DOSP)₄ operates via a donor/acceptor carbene mechanism, avoiding competing side reactions like β-hydride elimination . This contrasts with [(C₅Me₅)RhCl₂]₂, which favors oxidative C–H activation but lacks enantioselectivity .

Solubility and Stability Enhancements

The dodecylphenylsulfonyl groups in Rh₂(S-DOSP)₄ confer superior solubility in toluene and dichloromethane compared to Rh₂(S-PTAD)₄, which aggregates in nonpolar solvents . This modification extends catalytic lifetime by reducing decomposition pathways .

Recent Advances and Future Directions

Natural Product Synthesis

Recent applications include the total synthesis of polycyclic terpenes, leveraging Rh₂(S-DOSP)₄’s ability to construct quaternary stereocenters . For example, the formal [4+3] cycloaddition methodology has streamlined access to complex carbocycles .

Emerging Reaction Platforms

Investigations into photoredox-Rh₂(S-DOSP)₄ dual catalysis show promise for radical-involved asymmetric transformations. Additionally, its integration into flow chemistry systems aims to enhance scalability for industrial applications.

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